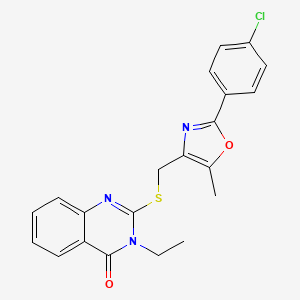
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The presence of the chlorophenyl and methyloxazol groups could potentially influence these properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinazolinone core, with the chlorophenyl, methyloxazol, and ethyl groups attached at specific positions . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Aplicaciones Científicas De Investigación
Antimicrobial Properties
A key area of research for derivatives of quinazolinone, like the compound , is their potential as antimicrobial agents. Studies have shown that various quinazolinone derivatives exhibit significant antibacterial and antifungal activities. For example, compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate have been screened for their effects against bacteria such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihora, & Moradia, 2007). Similarly, other studies have synthesized new derivatives and evaluated their antimicrobial activities, finding compounds with good activity compared to standard drugs (Patel & Shaikh, 2011).
Photophysical Properties
The photophysical properties of chloroquinoline-based derivatives, which include the compound of interest, have also been extensively studied. Research has been conducted on novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety, focusing on their absorbance, fluorescence spectra, and quantum yield in various solvents. This study provides insights into the photophysical behavior of these compounds, which could be significant in applications like molecular imaging or as photostable fluorescent markers (Singh, Sindhu, & Khurana, 2015).
Chemical Synthesis and Structural Analysis
The synthesis and characterization of various quinazolinone derivatives, including their structural analysis, is a significant aspect of scientific research. Studies have been conducted on the synthesis of new compounds and their subsequent characterization using techniques like X-ray diffraction, NMR, and mass spectrometry. These studies contribute to the understanding of the molecular structures and potential chemical properties of such compounds (Butcher, Jasinski, Narayana, Sunil, & Yathirajan, 2007).
Anticonvulsant and Analgesic Activities
There is also research exploring the potential of quinazolinone derivatives as anti-inflammatory and analgesic agents. Certain derivatives have been synthesized and screened for their potential anti-inflammatory and analgesic activity, highlighting the therapeutic potential of these compounds in medical research (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The study of quinazolinones and their derivatives is a vibrant field of research, with potential applications in drug discovery and development. Future research on this compound could involve further exploration of its biological activity, optimization of its properties through chemical modification, and detailed studies of its mechanism of action .
Propiedades
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-ethylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c1-3-25-20(26)16-6-4-5-7-17(16)24-21(25)28-12-18-13(2)27-19(23-18)14-8-10-15(22)11-9-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZXHAWNQIHQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

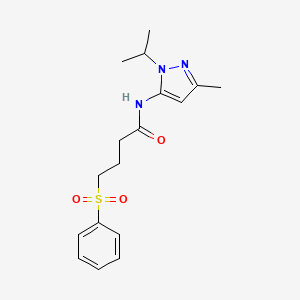
![3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B2832028.png)
![N-phenethyl-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2832029.png)
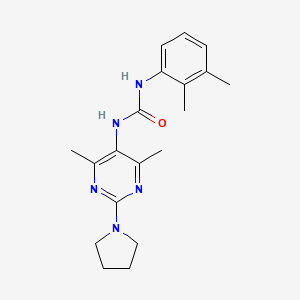
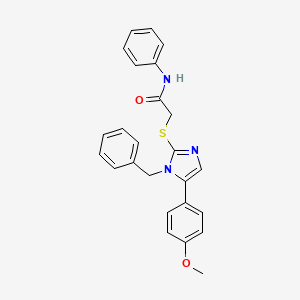
![3-(3-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2832036.png)
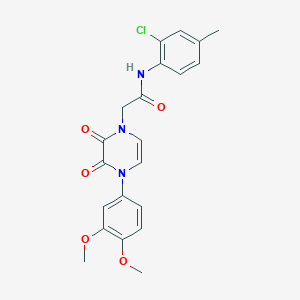
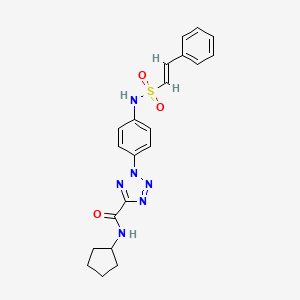

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2832043.png)
![8-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2832044.png)
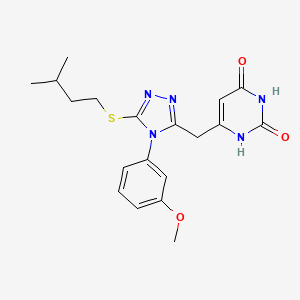
![8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B2832046.png)
